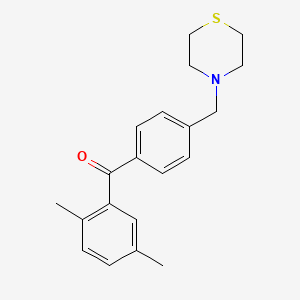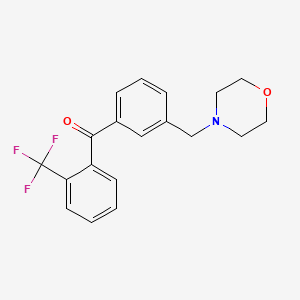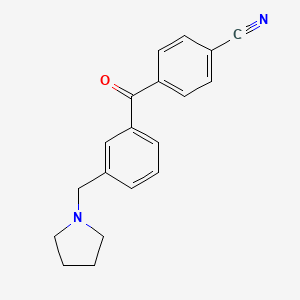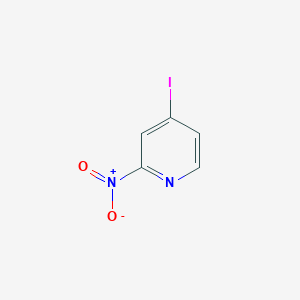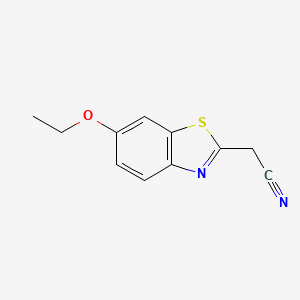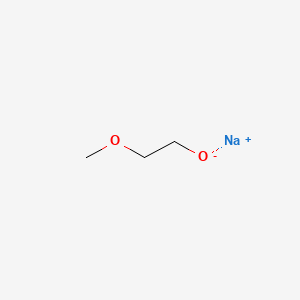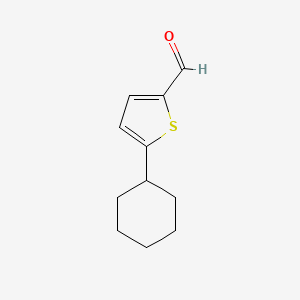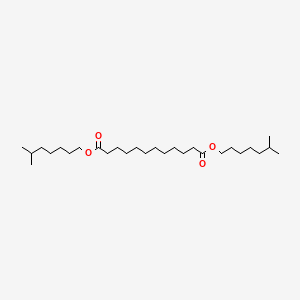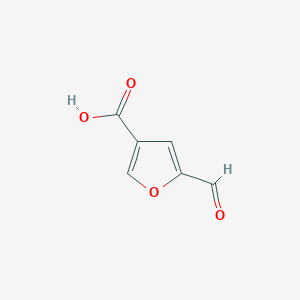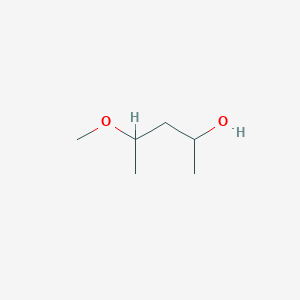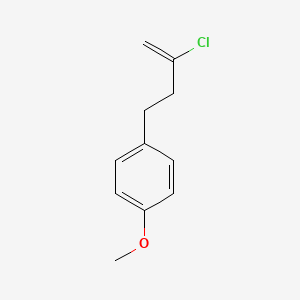
2-Chloro-4-(4-methoxyphenyl)-1-butene
Overview
Description
2-Chloro-4-(4-methoxyphenyl)-1-butene, also known as 2C-M-1-B, is a chemical compound that is used in various scientific research applications. It is an alkyl halide that is derived from the reaction of 2-chloro-4-methoxyphenyl alcohol with 1-bromobutane. It is a colorless liquid that is soluble in organic solvents, such as chloroform and ether.
Scientific Research Applications
Solvolysis Reactions and Nucleophilic Addition
The acid-catalyzed solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures demonstrates the complex behavior of similar compounds in solvolysis reactions, showcasing nucleophilic addition of water to tertiary allylic carbocations. This process results in the formation of hydroxy and rearranged alcohol products, highlighting the reactivity and potential utility of compounds like 2-Chloro-4-(4-methoxyphenyl)-1-butene in synthetic organic chemistry, particularly in the generation of new molecules through rearrangement and solvolysis reactions (Jia et al., 2002).
Photogeneration and Reactivity of Aryl Cations
The study of photogeneration and reactivity of aryl cations from aromatic halides, including the use of 4-chloroanisole, provides insights into the behavior of chloro and methoxy substituted compounds under photochemical conditions. This research reveals the potential of such compounds, by analogy to this compound, to engage in reductive dehalogenation and add to pi nucleophiles, offering pathways for the synthesis of arylated products. These processes are crucial for the development of new materials and molecules in organic and materials chemistry (Protti et al., 2004).
Applications in Polymer Chemistry
Research into novel copolymers, such as styrene copolymers with phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, showcases the utility of chloro- and methoxy-substituted ethylenes in the synthesis of new polymeric materials. These studies highlight the versatility of compounds like this compound in the development of materials with potential applications in a variety of fields, including materials science, engineering, and applied chemistry. The synthesis and characterization of these polymers reveal important insights into the properties and applications of such materials (Kharas et al., 2016).
Metal-Organic Frameworks and Sensory Materials
The construction of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylates demonstrates the potential application of structurally similar compounds in the creation of materials with luminescence sensing capabilities. These materials, by analogy to this compound, could be utilized for the detection of environmental contaminants, showcasing the role of such compounds in the development of advanced sensory materials with applications in environmental monitoring and safety (Zhao et al., 2017).
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQITWFUEZMKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641185 | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-19-6 | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


